

The Pharmacokinetics and Pharmacodynamics of (R)-Crinecerfont: A Technical Overview

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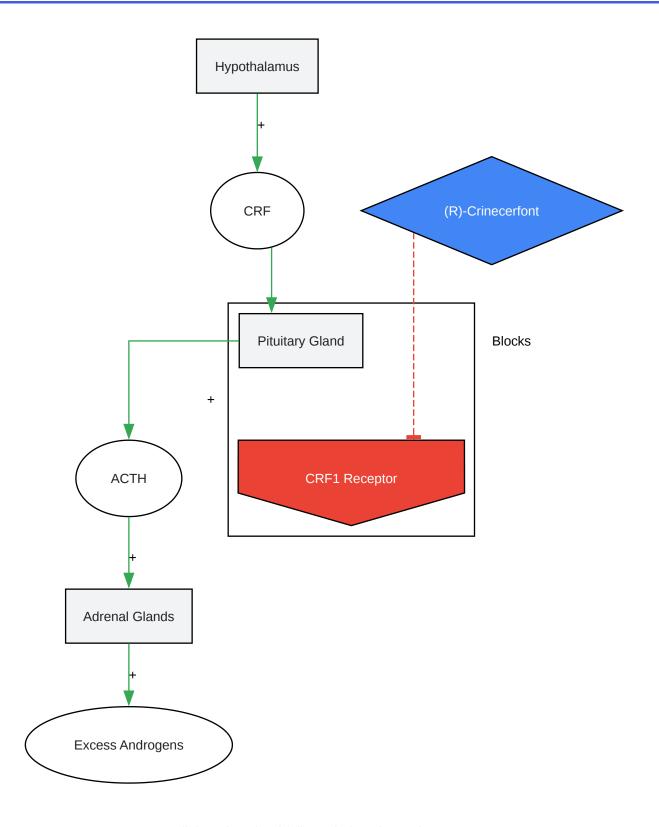
(R)-Crinecerfont (also known as NBI-74788 and marketed as CRENESITY®) is a novel, orally administered, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist. It represents a significant advancement in the management of classic congenital adrenal hyperplasia (CAH), a group of autosomal recessive disorders characterized by impaired cortisol synthesis and consequent androgen excess. This technical guide provides an in-depth summary of the pharmacokinetics and pharmacodynamics of (R)-Crinecerfont, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

(R)-Crinecerfont functions as a selective antagonist of the CRF1 receptor. In patients with CAH, a deficiency in cortisol production disrupts the negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis. This leads to excessive secretion of corticotropin-releasing factor (CRF) from the hypothalamus, which in turn stimulates the pituitary gland to produce excess adrenocorticotropic hormone (ACTH).[1][2] Chronically elevated ACTH then drives the adrenal glands to overproduce androgens.[1][3]

By blocking the CRF1 receptor in the pituitary, **(R)-Crinecerfont** directly inhibits the action of CRF, leading to a reduction in ACTH secretion.[4] This, in turn, decreases the overstimulation of the adrenal glands and reduces the production of adrenal androgens.[4] This targeted mechanism of action allows for the control of hyperandrogenism in CAH, with the potential to reduce the supraphysiologic doses of glucocorticoids that are the current standard of care.[1][5]





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Figure 1: Mechanism of Action of **(R)-Crinecerfont**.

Pharmacokinetics



The pharmacokinetic profile of **(R)-Crinecerfont** has been evaluated in adults and pediatric patients with CAH. Key parameters are summarized below.

Absorption and Distribution

(R)-Crinecerfont is orally administered and its absorption is significantly affected by food. A high-fat meal increases the Cmax and AUC of the capsule formulation by 4.9-fold and 3.3-fold, respectively. For the oral solution, a high-fat meal increases Cmax by 8.6-fold and AUC by 8.3-fold.[1] The mean apparent volume of distribution in adults with CAH is 852 L, and plasma protein binding is high, at ≥99.9%.[1]

Metabolism and Excretion

(R)-Crinecerfont is primarily metabolized in the liver by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2B6, CYP2C8, and CYP2C19.[1] Following a single 100 mg oral dose of radiolabeled crinecerfont, approximately 47.3% of the dose was recovered in feces (2.7% as unchanged drug) and 2% in urine (unchanged drug undetectable).[1] The effective half-life of **(R)-Crinecerfont** is approximately 14 hours.[1]

Pharmacokinetic Parameters

The following tables summarize the steady-state pharmacokinetic parameters of **(R)- Crinecerfont** in adult and pediatric patients with classic CAH.

Table 1: Steady-State Pharmacokinetic Parameters of **(R)-Crinecerfont** in Adult and Pediatric Patients[1]

Parameter	Adult Patients (100 mg BID)	Pediatric Patients (≥ 55 kg, 100 mg BID)	Pediatric Patients (≥ 20 to < 55 kg, 50 mg BID)
AUC24hr,ss (ng*h/mL)	72,846 (51%)	74,693 (48%)	47,062 (51%)
Cmax (ng/mL)	4,231 (46%)	4,555 (43%)	2,887 (48%)
Data are presented as Geometric Mean (Coefficient of Variation %).			



Drug Interactions

Coadministration of **(R)-Crinecerfont** with strong CYP3A4 inducers, such as rifampin, can decrease its Cmax and AUC by 23% and 62%, respectively.[1] Conversely, strong CYP3A4 inhibitors like ketoconazole can increase the Cmax and AUC of **(R)-Crinecerfont** by 25% and 45%, respectively.[1] Dose adjustments are recommended when co-administered with strong or moderate CYP3A4 inducers.[3]

Pharmacodynamics

The pharmacodynamic effects of **(R)-Crinecerfont** have been demonstrated in several clinical trials, showing significant reductions in key hormones associated with CAH.

Efficacy in Clinical Trials

Phase 2 and Phase 3 clinical trials in adults, adolescents, and children with classic CAH have consistently shown that **(R)-Crinecerfont** leads to clinically meaningful reductions in ACTH, 17-hydroxyprogesterone (17-OHP), and androstenedione.[4][6][7][8][9][10][11]

Table 2: Summary of Pharmacodynamic Effects of (R)-Crinecerfont in Clinical Trials



Population	Study Phase	Duration	Key Findings
Adults	Phase 2 (NCT03525886)	14 days	With 100 mg BID dosing: Median reductions of 66% in ACTH, 64% in 17-OHP, and 64% in androstenedione.[10]
Adolescents (14-17 years)	Phase 2 (NCT04045145)	14 days	With 50 mg BID dosing: Median reductions of 57% in ACTH, 69% in 17- OHP, and 58% in androstenedione.[7]
Adults	Phase 3 (CAHtalyst, NCT04490915)	24 weeks	Statistically significant reduction in daily glucocorticoid dose vs. placebo while maintaining androgen control. At week 24, 63% of patients on crinecerfont achieved a physiologic glucocorticoid dose vs. 18% on placebo. [12][13][14]
Pediatrics (4-17 years)	Phase 3 (CAHtalyst Pediatric, NCT04806451)	28 weeks	Significant reduction in androstenedione levels at week 4. At week 28, an 18% mean reduction in daily glucocorticoid dose vs. a 5.6% increase with placebo. [6][11]



Experimental Protocols

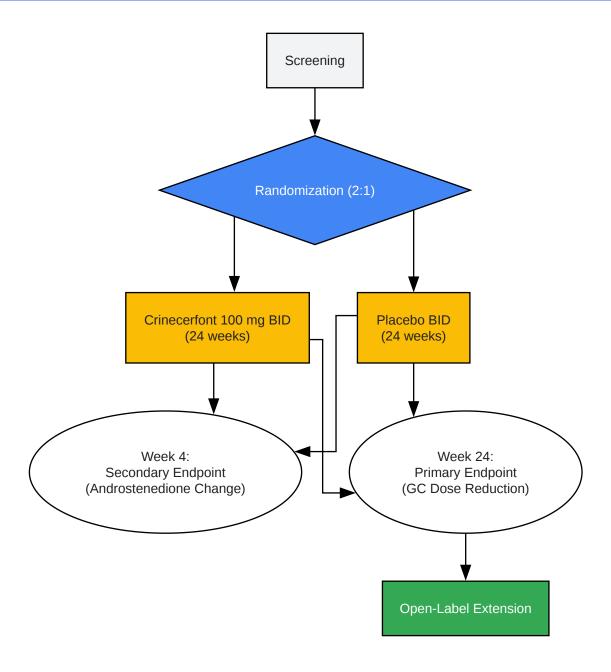
The clinical development of **(R)-Crinecerfont** has been supported by a series of well-controlled clinical trials. Below is a summary of the methodologies employed in the key studies.

Clinical Trial Design: Phase 3 Adult Study (CAHtalyst, NCT04490915)

This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of **(R)-Crinecerfont** in adults with classic CAH.[3][14]

- Participants: Adults (≥18 years) with a confirmed diagnosis of classic 21-hydroxylase deficiency CAH on a stable, supraphysiologic glucocorticoid dose.[15]
- Intervention: Participants were randomized 2:1 to receive either **(R)-Crinecerfont** 100 mg or placebo, administered orally twice daily with meals for 24 weeks.[3]
- Primary Endpoint: Percent change in daily glucocorticoid dose from baseline to week 24
 while maintaining androstenedione control.[14]
- Key Secondary Endpoint: Change in androstenedione levels from baseline to week 4.[12]





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Figure 2: Phase 3 Adult Clinical Trial Workflow.

Analytical Methodologies

The quantification of steroid hormones and ACTH in the clinical trials is crucial for assessing the pharmacodynamic effects of **(R)-Crinecerfont**.

• Steroid Hormones (17-OHP, Androstenedione, Testosterone): Liquid chromatographytandem mass spectrometry (LC-MS/MS) is the gold standard for steroid analysis due to its

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high specificity and sensitivity, and it is the method of choice for clinical research in this area. [1][5][9][12][16][17]

- Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate the steroids from the serum or plasma matrix.[5]
- Chromatographic Separation: Utilizes high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the different steroid molecules.
- Detection: A triple quadrupole mass spectrometer is used for detection, often in multiple reaction monitoring (MRM) mode, which provides high selectivity and quantitative accuracy.[5]
- Adrenocorticotropic Hormone (ACTH): Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are commonly used for the quantification of ACTH in plasma.
 [7][18][19][20][21]
 - Principle: These assays typically employ a "sandwich" format where the ACTH in the sample is bound between two specific antibodies, one of which is labeled with an enzyme.
 [7][20]
 - Detection: The enzyme catalyzes a reaction that produces a measurable signal (e.g., color change or light emission), which is proportional to the concentration of ACTH in the sample.[7][18]

Conclusion

(R)-Crinecerfont presents a targeted therapeutic approach for the management of classic congenital adrenal hyperplasia by addressing the underlying pathophysiology of ACTH-driven androgen excess. Its pharmacokinetic profile supports twice-daily oral dosing, and its pharmacodynamic effects, demonstrated in a comprehensive clinical trial program, show significant reductions in key adrenal androgens and allow for a reduction in the daily glucocorticoid burden for patients. The well-defined mechanism of action, coupled with a robust body of clinical evidence, establishes **(R)-Crinecerfont** as a pivotal development in the treatment of CAH.



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